4-(methylaMINO)CYCLOHEXANONE hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

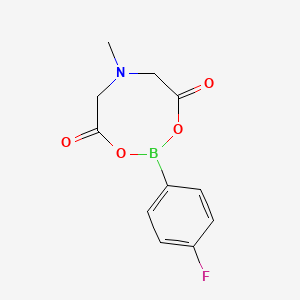

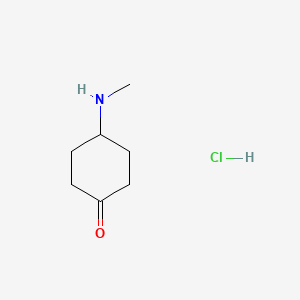

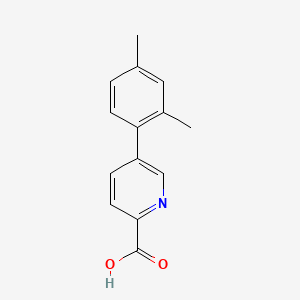

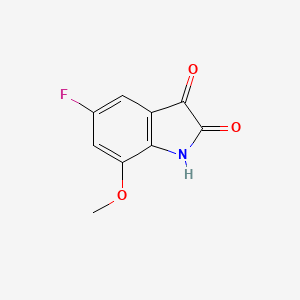

4-(methylaMINO)CYCLOHEXANONE hydrochloride is a chemical compound with the CAS Number: 1260794-25-9 . It has a molecular weight of 163.65 . The compound is also known as N,3,3-trimethyl-1,5-dioxaspiro [5.5]undecan-9-amine hydrochloride .

Synthesis Analysis

A new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, which might be applicable to 4-(methylaMINO)CYCLOHEXANONE hydrochloride . The synthesis involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . The resulting product undergoes dehydration, oxidation, imination, and finally rearrangement at elevated temperature .Molecular Structure Analysis

The molecular formula of 4-(methylaMINO)CYCLOHEXANONE hydrochloride is C7H13NO.ClH . The InChI code is 1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H .Aplicaciones Científicas De Investigación

1. Toxicology Studies

4-(methylamino)cyclohexanone hydrochloride, commonly known as Ketamine, has been extensively studied for its toxicology. Specialized studies were designed to examine the variables like the age of the animals, patterns of repeated drug administration, and the effects of prior administration of an agent known to stimulate microsomal enzymes (Kaump et al., 1969).

2. Veterinary Anesthesia

In veterinary medicine, 4-(methylamino)cyclohexanone hydrochloride has been used in combination with other drugs to produce surgical depth anesthesia in animals like guinea pigs. This combination has been found to be fast-acting, safe, and easily controlled (Shucard et al., 1975).

3. Pain Relief and Narcotic Antagonist Activity

New derivatives of 4-(methylamino)cyclohexanone hydrochloride have been synthesized for relieving pain in animals, showing high analgesic activity. Some of these derivatives also exhibit narcotic antagonist activity, which is useful in modifying depression caused by other analgesics (Blackstone & Bowman, 1999).

4. Chemical Industry Applications

In the chemical industry, cyclohexanone, a derivative of 4-(methylamino)cyclohexanone hydrochloride, serves as an important intermediate in the manufacture of polyamides. Its selective formation under mild conditions has been a subject of research (Wang et al., 2011).

5. Obstetric Anesthesia

4-(methylamino)cyclohexanone hydrochloride has been studied as an anesthetic agent in obstetrics, showing promising results without significantly inhibiting laryngeal or pharyngeal reflexes. This study included both pregnant and nonpregnant subjects (Little et al., 1972).

6. Synthesis of Analogs for CNS Agents

Synthesis of 4-(methylamino)cyclohexanone hydrochloride analogs has been explored for potential applications as central nervous system agents. These studies involved creating derivatives with varying biological activities, including antidepressant effects (Martin et al., 1981).

7. Synthesis and Analysis of Ketamine Analogues

There has been significant research into synthesizing and analyzing various ketamine analogues, including 4-(methylamino)cyclohexanone hydrochloride, for their potential use in clinical settings. This includes understanding their structure, synthesis methods, and potential therapeutic applications (Jose et al., 2018).

8. Antibacterial and Antifungal Properties

Certain derivatives of 4-(methylamino)cyclohexanone hydrochloride have been synthesized and tested for their antibacterial and antifungal properties. These derivatives were compared with standard drugs to evaluate their efficacy (Roshan, 2018).

Safety And Hazards

Propiedades

IUPAC Name |

4-(methylamino)cyclohexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOMPKXKDTDFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)CC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677445 |

Source

|

| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylaMINO)CYCLOHEXANONE hydrochloride | |

CAS RN |

1260794-25-9 |

Source

|

| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)